molecular formula C17H24N2O6S2 B2470934 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1797631-03-8

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2470934
CAS No.: 1797631-03-8
M. Wt: 416.51
InChI Key: XTOASBAHQVJYCH-UHFFFAOYSA-N
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Description

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C17H24N2O6S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The design and synthesis of azetidinones, including those with sulfonyl groups, have garnered significant interest due to their biological and pharmacological potencies. These compounds are recognized for their structural diversity and potential as key intermediates in medicinal chemistry. For instance, the synthesis of substituted azetidinones derived from the dimer of Apremilast highlights the importance of these compounds in drug discovery and development processes (Jagannadham et al., 2019).

  • The structural investigations of azetidinones, such as the X-ray structural analysis of specific isomers, provide insights into their conformations and reactivities. This level of detail is crucial for understanding how these compounds interact with biological targets and for designing more effective therapeutic agents (Gluziński et al., 1991).

Biological Activities

  • Azetidinone derivatives have been explored for their antimicrobial activities. For example, studies on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed their potential against pathogenic bacterial and fungal strains, underscoring the therapeutic applications of these compounds in treating infections (Mallesha & Mohana, 2014).

  • The synthesis and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors illustrate the diverse pharmacological potential of compounds with azetidinone frameworks. These findings support the role of such molecules in developing treatments for conditions where enzyme inhibition is beneficial (Akbaba et al., 2013).

  • Additionally, the chemicoenzymatic approach to synthesize 4-(methoxyethyl) monobactams from azetidinones demonstrates the versatility of these compounds in antibiotic drug development. The reported activities against gram-negative bacteria highlight the importance of structural modifications in enhancing biological effectiveness (Haruo et al., 1988).

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S2/c1-25-14-3-5-15(6-4-14)27(23,24)16-11-18(12-16)17(20)13-7-9-19(10-8-13)26(2,21)22/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOASBAHQVJYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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